Superior TRPC5 Selectivity Over Related TRPC Channels
Clemizole hydrochloride demonstrates at least 6-fold selectivity for TRPC5 over the closely related TRPC4β channel, a level of selectivity not consistently observed with other TRPC5 inhibitors. This selectivity is quantified by comparing IC50 values obtained under identical fluorometric [Ca2+]i assay conditions [1]. The compound shows even greater selectivity over TRPC3 (9.1 µM) and TRPC6 (11.3 µM), with minimal activity at TRPM and TRPV channels .
| Evidence Dimension | TRPC Channel Subtype Selectivity |
|---|---|
| Target Compound Data | TRPC5 IC50 = 1.0-1.3 µM |
| Comparator Or Baseline | TRPC4β IC50 = 6.4 µM |
| Quantified Difference | At least 6-fold selectivity |
| Conditions | Fluorometric intracellular free Ca2+ concentration ([Ca2+]i) measurements |
Why This Matters
High selectivity reduces off-target ion channel effects, making clemizole a preferred chemical probe for dissecting TRPC5-specific signaling in neuronal and renal models.
- [1] Richter JM, et al. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5. Mol Pharmacol. 2014 Nov;86(5):514-21. doi: 10.1124/mol.114.093229. View Source
